molecular formula C24 H19 S2 . F6 Sb B057806 Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate CAS No. 71449-78-0

Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate

Cat. No.: B057806
CAS No.: 71449-78-0
M. Wt: 607.3 g/mol
InChI Key: SQPBZCDQRJYQKD-UHFFFAOYSA-H
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Description

Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate is an organic compound with the molecular formula C24H19F6S2Sb. It is a white to yellow powder or crystal that is used in various scientific and industrial applications. This compound is known for its high purity and stability, making it a valuable reagent in chemical synthesis and research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate can be synthesized through the condensation of biphenyl sulfoxide with biphenyl sulfide in the presence of phosphorus pentoxide (P2O5) as a dehydration agent and methanesulfonic acid as a solvent . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the sulfonium salt.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced equipment and techniques to ensure consistent quality. The compound is usually stored under inert gas to prevent degradation and maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonium group to a sulfide.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate involves the generation of reactive intermediates upon exposure to light or heat. These intermediates can initiate various chemical reactions, such as polymerization and cross-linking, by interacting with molecular targets in the reaction medium. The compound’s effectiveness as a photo-acid generator is attributed to its ability to release protons upon activation, which then catalyze subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluorophosphate
  • Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluorostibate

Uniqueness

Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate is unique due to its high stability and efficiency as a photo-acid generator. Compared to similar compounds, it offers better performance in terms of reactivity and selectivity in various chemical processes. Its ability to generate strong acids upon activation makes it particularly valuable in applications requiring precise control over reaction conditions .

Properties

IUPAC Name

diphenyl-(4-phenylsulfanylphenyl)sulfanium;hexafluoroantimony(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19S2.6FH.Sb/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23;;;;;;;/h1-19H;6*1H;/q+1;;;;;;;+5/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPBZCDQRJYQKD-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[Sb-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F6S2Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601015137
Record name Sulfonium, diphenyl(4-(phenylthio)phenyl)-, (OC-6-11)-hexafluoroantimonate(1-) (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71449-78-0
Record name Sulfonium, diphenyl[4-(phenylthio)phenyl]-, (OC-6-11)-hexafluoroantimonate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71449-78-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfonium, diphenyl(4-(phenylthio)phenyl)-, (OC-6-11)-hexafluoroantimonate(1-) (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfonium, diphenyl[4-(phenylthio)phenyl]-, (OC-6-11)-hexafluoroantimonate(1-) (1:1)
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Record name Sulfonium, diphenyl(4-(phenylthio)phenyl)-, (OC-6-11)-hexafluoroantimonate(1-) (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenyl[4-(phenylsulfanyl)phenyl] sulfonium hexafluoroantimonate(1-)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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